2-methyl-5-nitro-N-(prop-2-en-1-yl)-2H-1,2,3-triazol-4-amine 3-oxide
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Overview
Description
2-METHYL-4-NITRO-5-[(PROP-2-EN-1-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a nitro group, a prop-2-en-1-yl amino group, and a triazolium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-NITRO-5-[(PROP-2-EN-1-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, which involves treating the compound with a nitrating agent such as nitric acid.
Amination: The prop-2-en-1-yl amino group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-METHYL-4-NITRO-5-[(PROP-2-EN-1-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-4-NITRO-5-[(PROP-2-EN-1-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Similar in structure and biological activity, imidazole derivatives are also used in pharmaceuticals and agrochemicals.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Benzimidazole Derivatives: Used in the treatment of various diseases, including infections and cancer.
Uniqueness
2-METHYL-4-NITRO-5-[(PROP-2-EN-1-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE is unique due to its combination of a nitro group, a prop-2-en-1-yl amino group, and a triazolium ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C6H9N5O3 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-5-nitro-N-prop-2-enyltriazol-4-imine |
InChI |
InChI=1S/C6H9N5O3/c1-3-4-7-5-6(11(13)14)8-9(2)10(5)12/h3,12H,1,4H2,2H3 |
InChI Key |
RJPRUVSAECYIAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=NCC=C)N1O)[N+](=O)[O-] |
Origin of Product |
United States |
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